molecular formula C13H15BrN6O B7431629 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine

6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine

Katalognummer B7431629
Molekulargewicht: 351.20 g/mol
InChI-Schlüssel: HCLMLHXWYIFIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation, and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease. It has also been shown to have neuroprotective effects in Parkinson's disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in lab experiments is its high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.

Zukünftige Richtungen

There are several future directions for research on 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to test its efficacy in animal models of various diseases and to optimize its dosage and administration. Additionally, it may be useful to explore its potential as a diagnostic tool for certain diseases.

Synthesemethoden

The synthesis of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine involves the reaction of 8-bromo-5-methoxy-3,4-dihydroisoquinoline-2(1H)-one with cyanoguanidine in the presence of a catalyst. The resulting intermediate is then reacted with ammonium acetate to yield 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in high yield and purity.

Wissenschaftliche Forschungsanwendungen

6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.

Eigenschaften

IUPAC Name

6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O/c1-21-10-3-2-9(14)8-6-20(5-4-7(8)10)13-18-11(15)17-12(16)19-13/h2-3H,4-6H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMLHXWYIFIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(CC2=C(C=C1)Br)C3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.